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Benzyl formate

Cat. No.: B089892
CAS No.: 104-57-4
M. Wt: 136.15 g/mol
InChI Key: UYWQUFXKFGHYNT-UHFFFAOYSA-N
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Description

Overview of Benzyl (B1604629) Formate (B1220265) as a Chemical Compound

Benzyl formate, with the chemical formula C8H8O2, is the ester formed from benzyl alcohol and formic acid. cymitquimica.comontosight.ai Its International Union of Pure and Applied Chemistry (IUPAC) name is this compound, and it is also known by synonyms such as benzyl methanoate and formic acid benzyl ester. nih.govsigmaaldrich.com This compound is a colorless to pale yellow liquid characterized by a pleasant, fruity, and floral odor. nih.govchemicalbook.comchemiis.com

Key chemical and physical properties of this compound are summarized in the interactive data table below.

PropertyValueSource(s)
Molecular Weight 136.15 g/mol nih.govsigmaaldrich.comscbt.com
Boiling Point 202-203 °C nih.govchemicalbook.comdrugfuture.com
Melting Point Approximately 3.6 to 4 °C chemicalbook.comfujifilm.com
Density Approximately 1.088 g/mL at 25 °C chemicalbook.comichemical.com
Solubility Insoluble in water; soluble in organic solvents and oils. nih.govchemicalbook.com nih.govchemicalbook.com
CAS Number 104-57-4 nih.govchemicalbook.comscbt.com

Relevance of this compound in Scientific Inquiry

The distinct properties of this compound make it a valuable compound in several areas of scientific research. Its pleasant aroma has led to its extensive use in the fragrance and flavor industries, where it is a component in perfumes, cosmetics, and food flavorings. chemiis.comchemimpex.com In the realm of organic chemistry, this compound serves as a crucial intermediate and a solvent. ontosight.aichemimpex.com It is utilized in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals. chemiis.comchemimpex.com

Researchers also employ this compound in studies exploring chemical reactions and pathways. chemimpex.com For instance, its solvolysis in various solvent systems has been investigated to understand reaction mechanisms. mdpi.comsocialresearchfoundation.com Furthermore, recent studies have focused on its role as a carbon monoxide (CO) surrogate in palladium-catalyzed carbonylation reactions for the synthesis of other valuable esters, such as benzyl benzoates. researchgate.net

Historical Context of this compound Research

The study of this compound is connected to the broader history of research into benzyl alcohol and its derivatives, which gained momentum in the 19th century with the growth of the coal tar and dye industries. perfumerflavorist.com The synthesis of this compound from formic acid and benzyl alcohol was described in the early 20th century. drugfuture.com Initial research primarily focused on its synthesis and characterization for applications in perfumery. drugfuture.com Over time, the scope of research expanded to include its chemical reactivity and potential in organic synthesis. mdpi.comsocialresearchfoundation.comresearchgate.net

Current Research Trends and Future Directions for this compound Studies

Contemporary research on this compound is increasingly focused on green and sustainable chemistry. This includes the development of enzymatic synthesis methods, which offer a more environmentally friendly alternative to traditional chemical synthesis. mdpi.com The use of immobilized lipases, for example, has been explored for the efficient production of formate esters. mdpi.com

Another significant area of current research is the photochemical degradation of this compound in aquatic environments to understand its environmental fate and potential toxicity of its degradation products. researchgate.net Studies have identified the reactive species involved in its photodegradation and assessed the persistence and toxicity of the resulting byproducts. researchgate.net

Future research is likely to continue exploring the applications of this compound in novel synthetic methodologies. Its use as a CO source in carbonylation reactions is a promising area for further development. researchgate.net Additionally, investigations into its potential as a building block for new pharmaceutical and agrochemical compounds are expected to continue. chemimpex.com The unique properties of this compound also make it a candidate for research in drug development, particularly in enhancing the solubility and bioavailability of new drug formulations. chemimpex.com As sustainability becomes a more critical consideration, the development of biodegradable and environmentally benign applications for this compound and its derivatives will likely be a key focus. marketresearchfuture.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O2 B089892 Benzyl formate CAS No. 104-57-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl formate
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InChI

InChI=1S/C8H8O2/c9-7-10-6-8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

UYWQUFXKFGHYNT-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC=O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
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DSSTOX Substance ID

DTXSID5059298
Record name Formic acid, phenylmethyl ester
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Molecular Weight

136.15 g/mol
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Physical Description

colourless liquid with an intense pleasant, floral-fruity odour
Record name Benzyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/749/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

202.00 to 203.00 °C. @ 760.00 mm Hg
Record name Benzyl formate
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Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Benzyl formate
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Density

1.082-1.092
Record name Benzyl formate
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CAS No.

104-57-4
Record name Benzyl formate
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Record name Benzyl formate
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Record name Benzyl formate
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Synthetic Methodologies for Benzyl Formate and Its Derivatives

Esterification Reactions for Benzyl (B1604629) Formate (B1220265) Synthesis

Esterification represents the most direct and common approach for synthesizing benzyl formate. This typically involves the reaction of an alcohol (benzyl alcohol) with a carboxylic acid (formic acid) or its derivative.

The direct esterification of benzyl alcohol with formic acid is a fundamental method for producing this compound. This equilibrium reaction involves heating the two reactants, often in the presence of an acid catalyst to increase the reaction rate. Interestingly, studies have shown that formic acid can itself act as a catalyst in the O-formylation of benzyl alcohol, although the reaction may require elevated temperatures or long reaction times to achieve high yields. conicet.gov.ar In some procedures, a blank test with formic acid in the absence of other catalysts yielded this compound, confirming its dual role as reactant and catalyst, though conversion rates can be low under these conditions. conicet.gov.ar

To drive the reaction to completion and improve yields, dehydrating agents or specialized reagents can be employed. Boron oxide, for instance, has been identified as an efficient reagent for the direct esterification of primary and secondary alcohols with formic acid, producing formate esters free from contamination by the unreacted alcohol. cdnsciencepub.com

Table 1: O-Formylation of Benzyl Alcohol with Formic Acid

Catalyst/ReagentConditionsYieldSource
Formic Acid (alone)90 °C, 18h5% conicet.gov.ar
Boron OxideReflux in methylene (B1212753) chloride, 1hHigh purity product cdnsciencepub.com

A common and effective method for formylation involves the use of a mixed formic/acetic anhydride (B1165640). chemicalbook.com This anhydride, generated in situ from formic acid and acetic anhydride, is a potent acylating agent. nih.gov The synthesis of this compound can be achieved by heating a mixture of this formic/acetic anhydride with benzyl alcohol to approximately 50°C. chemicalbook.comchemicalbook.com This method is often preferred for its efficiency and can be completed in a short time frame, with reactions for many amines reaching completion in under 15 minutes. nih.gov However, a potential drawback is the contamination of the final product with acetate (B1210297) byproducts, although this is less of an issue with tertiary alcohols. cdnsciencepub.com

To enhance the efficiency, selectivity, and sustainability of this compound synthesis, various catalytic systems have been developed. These include both heterogeneous metal catalysts and biocatalysts.

Heterogeneous catalysis offers advantages such as ease of catalyst separation and potential for reuse. A classic method for preparing this compound involves passing a mixture of formic acid and an excess of benzyl alcohol over a metal oxide catalyst at high temperatures. chemicalbook.comchemicalbook.com Thorium dioxide (ThO₂) and titanium dioxide (TiO₂) have been documented as effective catalysts for this gas-phase esterification. chemicalbook.comchemicalbook.com

More recent research into the esterification of benzyl alcohol has explored a variety of solid acid catalysts. For instance, sulfated metal-incorporated mesoporous silicates like S-Fe-MCM-48 have shown high activity and selectivity in the esterification of benzyl alcohol with acetic acid, achieving 98.9% selectivity for benzyl acetate. nih.gov While this example uses acetic acid, the principles of using robust, reusable solid acid catalysts are directly applicable to synthesis with formic acid. Furthermore, bimetallic catalysts such as Pd-Fe supported on TiO₂ have been shown to be highly effective for the selective oxidation of benzyl alcohol, a related transformation. acs.org

Enzymatic synthesis provides a green and highly selective alternative to conventional chemical methods. Lipases are commonly used biocatalysts for esterification reactions, operating under mild conditions and reducing the formation of byproducts. nih.gov The synthesis of benzyl acetate, a structurally similar ester, has been achieved with a conversion yield of approximately 90% via the transesterification of benzyl alcohol with vinyl acetate, using Candida antarctica lipase (B570770) B (CALB) as the biocatalyst. mdpi.comresearchgate.net

This enzymatic approach is also applicable to formate esters. The synthesis of phenethyl formate, for example, was optimized using the immobilized lipase Novozym 435. nih.gov The study identified optimal conditions for the direct esterification of formic acid, achieving a conversion yield of 95.92%. nih.gov These findings underscore the high efficiency of enzymatic methods for producing formate esters, including this compound.

Table 2: Catalytic Synthesis Methods

CatalystReactantsMethodKey FindingsSource
ThO₂ or TiO₂Formic Acid, Benzyl AlcoholHigh-temperature gas-phase reactionEffective for producing this compound. chemicalbook.comchemicalbook.com chemicalbook.comchemicalbook.com
Candida antarctica lipase BBenzyl Alcohol, Vinyl AcetateTransesterification~90% conversion yield for benzyl acetate. mdpi.com mdpi.com
Novozym 435Formic Acid, Phenethyl AlcoholDirect Esterification95.92% conversion yield for phenethyl formate under optimized conditions. nih.gov nih.gov

Catalytic Approaches in this compound Synthesis

Advanced Synthetic Routes for this compound Analogues and Intermediates

Beyond its direct synthesis, this compound is a key building block in more complex organic transformations, and various advanced routes exist for preparing its structural analogues. chemimpex.com

This compound can serve as a carbon monoxide (CO) surrogate and a source of benzyl alcohol in palladium-catalyzed carbonylation reactions. researchgate.net This has been demonstrated in the synthesis of benzyl benzoates from aryl bromides, showcasing an advanced application where this compound acts as a crucial intermediate. researchgate.net

Specific synthetic routes have been developed for this compound analogues such as hydrazino this compound. A one-step method involves the reaction of dimethyl carbonate with hydrazine (B178648) hydrate (B1144303) to form a methyl carbazate (B1233558) intermediate. google.comgoogle.com Without purification, this intermediate is directly reacted with benzyl alcohol in the presence of a catalyst to yield hydrazino this compound, a process noted for its simple procedure and high product yield. google.comgoogle.com

Furthermore, advanced multi-step syntheses are employed to create complex molecules that can be considered analogues of this compound's core structure. For example, the synthesis of thyroid hormone analogues like sobetirome (B1681897) involves the creation of elaborate benzyl ether structures through sequences that include Grignard reactions and catalytic hydrogenation. nih.gov Similarly, the preparation of antimalarial plasmodione analogues involves synthesizing 3-benzylmenadione derivatives using methods like the Kochi-Anderson reaction, demonstrating versatile strategies for modifying the benzyl moiety for pharmacological applications. mdpi.com

Synthesis of Hydrazino this compound as an Indoxacarb Intermediate

Hydrazino this compound is a key intermediate in the synthesis of indoxacarb, a novel and efficient oxadiazine insecticide. The production of this intermediate has been approached through several synthetic routes, each with distinct advantages and disadvantages related to safety, cost, and industrial scalability.

Phosgenation Methods for Hydrazino this compound

One of the primary methods for synthesizing hydrazino this compound involves the use of phosgene (B1210022), a highly toxic chemical. In this route, benzyl alcohol is first reacted with phosgene to produce benzyl chloroformate. mdpi.comacs.org This intermediate, benzyl chloroformate, is then reacted with hydrazine hydrate to yield the final product, hydrazino this compound. mdpi.com

The synthetic pathway is as follows: Step 1: Benzyl Alcohol + Phosgene → Benzyl Chloroformate Step 2: Benzyl Chloroformate + Hydrazine Hydrate → Hydrazino this compound

While this method is chemically straightforward, the extreme toxicity of phosgene imposes significant restrictions on its industrial application, necessitating stringent safety protocols and specialized equipment, which limits its feasibility for large-scale production. mdpi.com

Methylchloroformate Hydrazine Hydrate Method for Hydrazino this compound

An alternative route utilizes methylchloroformate as a starting material. This method involves the reaction of methylchloroformate with hydrazine hydrate to form an intermediate, methyl hydrazinocarboxylate. mdpi.com Subsequently, this intermediate undergoes a transesterification reaction with benzyl alcohol to produce hydrazino this compound. mdpi.com

The reaction sequence is: Step 1: Methylchloroformate + Hydrazine Hydrate → Methyl Hydrazinocarboxylate Step 2: Methyl Hydrazinocarboxylate + Benzyl Alcohol → Hydrazino this compound

This method avoids the use of phosgene, but it employs methylchloroformate, which is also a toxic and irritating raw material, posing health risks to operators. mdpi.com Consequently, this route is also considered less suitable for large-scale industrial manufacturing. mdpi.com

Reaction with Dimethyl Carbonate and Hydrazine Hydrate for Hydrazino this compound

To overcome the safety issues associated with phosgene and methylchloroformate, newer methods using dimethyl carbonate have been developed. These approaches are considered safer and more environmentally friendly. mdpi.comwikipedia.org

One such process involves a two-step synthesis. First, benzyl alcohol is reacted with dimethyl carbonate in the presence of a catalyst (such as sodium methoxide, potassium carbonate, or sodium hydroxide) to form a carbonic acid monobenzyl ester intermediate. mdpi.com This intermediate is then reacted with hydrazine hydrate to produce hydrazino this compound. mdpi.com A key advantage of this process is that the by-product is methanol (B129727), which is easier to manage than the benzyl alcohol by-product generated in other routes. mdpi.com

Another variation is a one-step method where dimethyl carbonate is first reacted with hydrazine hydrate to form methyl carbazate as an intermediate, without the need for separation and purification. wikipedia.orgresearchgate.net This intermediate then directly reacts with benzyl alcohol in the presence of a catalyst to yield hydrazino this compound. wikipedia.orgresearchgate.net This one-step process is noted for its simplicity, high product yield, and cost-effectiveness. wikipedia.org

Comparison of Synthetic Methods for Hydrazino this compound

Method Key Reactants Primary Intermediates Key Advantages Major Disadvantages Citation(s)
Phosgenation Benzyl alcohol, Phosgene, Hydrazine hydrate Benzyl chloroformate Established route Use of highly toxic phosgene, restricted industrial use mdpi.com
Methylchloroformate Methylchloroformate, Hydrazine hydrate, Benzyl alcohol Methyl hydrazinocarboxylate Avoids phosgene Uses toxic and irritating methylchloroformate mdpi.com
Dimethyl Carbonate (Two-Step) Benzyl alcohol, Dimethyl carbonate, Hydrazine hydrate Carbonic acid monobenzyl ester Avoids highly toxic reagents, improved safety, efficient Multi-step process mdpi.com

| Dimethyl Carbonate (One-Step) | Dimethyl carbonate, Hydrazine hydrate, Benzyl alcohol | Methyl carbazate | Simple process, high yield and purity, cost-effective, safer | Requires careful control of reaction conditions | wikipedia.orgresearchgate.net |

Novel Approaches in Benzyl Carboxamide Synthesis via Enzyme Reverse Reactions

A novel enzymatic approach has been developed for the synthesis of N-benzyl carboxamides, demonstrating the reverse catalytic activity of N-substituted formamide (B127407) deformylase. nih.govscilit.com This enzyme typically catalyzes the hydrolysis of N-substituted formamides into the corresponding amine and formate. nih.govscilit.com However, under conditions of high substrate concentrations, the enzyme was found to catalyze the reverse reaction: the synthesis of N-benzylformamide (NBFA) from benzylamine (B48309) and formate. nih.govscilit.com

Kinetic studies revealed that the reverse reaction proceeds via an ordered bi-bi mechanism, where formate binds to the enzyme's active site first, followed by benzylamine. nih.govscilit.com The catalytic efficiency (kcat/Km) for the reverse reaction is significantly lower than for the forward (hydrolysis) reaction, indicating that the equilibrium favors hydrolysis. scilit.com

Interestingly, the enzyme exhibits substrate promiscuity for the acid component in the reverse reaction. Not only formate but also acetate and propionate (B1217596) can act as substrates, leading to the synthesis of N-benzylacetamide and N-benzylpropionamide, respectively, from benzylamine. nih.govscilit.com This discovery presents a new enzymatic route for creating various N-substituted carboxamides. nih.gov

Kinetic Parameters for N-substituted Formamide Deformylase

Reaction Substrate Km (mM) kcat (s⁻¹) kcat/Km (s⁻¹·mM⁻¹) Citation(s)
Forward N-Benzylformamide (NBFA) 0.075 51.5 687 scilit.com
Reverse Formate 22.0 0.24 0.011 scilit.com

Palladium-Catalyzed Carbonylation Reactions Utilizing Benzyl Formates as CO Sources

Benzyl formates have been successfully employed as carbon monoxide (CO) surrogates in palladium-catalyzed carbonylation reactions. This strategy avoids the handling of toxic and flammable CO gas, offering a safer and more convenient alternative for synthesizing carbonyl compounds. oalib.comrsc.org

In one notable application, benzyl formates serve a dual role as both a CO source and a benzyl alcohol substrate in the palladium-catalyzed synthesis of arylacetamides from tertiary amines. oalib.com This reaction proceeds through a C-N bond cleavage pathway without the need for an external oxidant. oalib.comrsc.org A variety of arylacetamides can be obtained in high yields with good functional group tolerance. oalib.com The general mechanism involves the oxidative addition of a benzyl methyl carbonate (formed in situ) to the palladium catalyst, followed by CO insertion and subsequent reaction with the amine. psu.edu

Similarly, benzyl formates have been used as a CO source for the synthesis of benzyl benzoates from aryl bromides, showcasing the versatility of this approach. These methods represent a significant advancement in carbonylation chemistry by providing a practical and efficient way to introduce carbonyl groups. rsc.org

Synthesis of Benzyl Fluoroformate and Solvolysis Studies

The synthesis and reactivity of benzyl fluoroformate have been subjects of detailed mechanistic studies. Benzyl fluoroformate can be prepared from benzyl alcohol via an intermediate, 1-chloroethyl benzyl carbonate. mdpi.com

The solvolysis of benzyl fluoroformate has been investigated in various hydroxylic solvents to elucidate its reaction mechanism. mdpi.com By applying the extended Grunwald-Winstein equation, which correlates the specific rate of solvolysis (k) with solvent nucleophilicity (NT) and solvent ionizing power (YCl), researchers have determined the sensitivities to these parameters (l and m, respectively). mdpi.com

log(k/k₀) = lN_T + mY_Cl + c

The results, including kinetic solvent isotope effects and activation parameters, are consistent with an addition-elimination (association-dissociation) mechanism where the addition of the solvent to the carbonyl carbon is the rate-determining step. mdpi.com This contrasts with the solvolysis of benzyl chloroformate, which shows a mechanistic shift between ionization and addition-elimination pathways depending on the solvent. mdpi.com The fluorine/chlorine rate ratios (kF/kCl) for benzyl haloformates are typically greater than unity, which supports the addition-elimination pathway being rate-determining for the fluoroformate. mdpi.com

First-Order Rate Coefficients (k_F) for Benzyl Fluoroformate Solvolysis at 25.0 °C

Solvent k_F x 10⁵ (s⁻¹) N_T Y_Cl k_F/k_Cl Citation(s)
100% EtOH 1.86 0.37 -2.52 1.1 mdpi.com
90% EtOH 10.3 0.16 -0.93 5.0 mdpi.com
80% EtOH 22.8 0.00 0.00 6.7 mdpi.com
70% EtOH 44.0 -0.14 0.77 14.6 mdpi.com
100% MeOH 13.9 0.17 -1.12 2.5 mdpi.com
90% MeOH 33.7 0.01 -0.21 6.7 mdpi.com
50% Acetone 146 -0.35 2.39 - mdpi.com

Synthetic Applications in Flash Vacuum Pyrolysis

Flash vacuum pyrolysis (FVP) is a powerful technique in synthetic organic chemistry, enabling the study of unimolecular reactions in the gas phase at high temperatures and low pressures. This method is particularly useful for generating reactive intermediates and accessing unique molecular structures that are often unattainable through conventional solution-phase chemistry. While direct experimental studies on the flash vacuum pyrolysis of this compound are not extensively documented in scientific literature, the behavior of structurally related compounds under FVP conditions provides a strong basis for predicting its reactivity and potential synthetic applications.

The thermal decomposition of this compound under FVP is anticipated to proceed through several possible pathways, primarily involving the cleavage of the ester linkage. Drawing parallels with the gas-phase pyrolysis of analogous benzyl and ester compounds allows for a reasoned projection of the likely products and mechanisms.

One of the probable decomposition routes for this compound involves the homolytic cleavage of the benzyl-oxygen bond. This process would generate a benzyl radical and a formyloxy radical. The benzyl radical is a relatively stable intermediate that can subsequently undergo dimerization to form bibenzyl, or it may abstract a hydrogen atom to yield toluene (B28343). This pathway is supported by studies on the pyrolysis of benzyl ethers, such as benzyl methyl ether, which are known to produce toluene. rsc.org

Another plausible pathway is the unimolecular decomposition of this compound into toluene and carbon dioxide. This type of decarboxylation is a common fragmentation pattern for esters that can form stable carbocation or radical intermediates.

Furthermore, insights from the photochemical degradation of this compound, although mechanistically different, reveal the formation of products such as benzaldehyde (B42025) and benzyl alcohol, which could also be potential, albeit likely minor, products in a complex high-temperature gas-phase reaction mixture. aip.org

The study of FVP on derivatives of this compound, particularly those with substituents on the aromatic ring, could offer pathways to substituted toluenes or other functionalized aromatic compounds. The nature and position of the substituent would be expected to influence the reaction pathway and product distribution.

To illustrate the expected reactivity, the following table summarizes the FVP conditions and observed products for compounds structurally analogous to this compound. These examples underscore the types of transformations that could be anticipated for this compound and its derivatives.

Precursor CompoundPyrolysis ConditionsMajor ProductsPlausible Mechanism/Reaction TypeReference
Benzyl methyl etherHigh TemperatureToluene, FormaldehydeCyclic semi-concerted mechanism rsc.org
Allyl benzyl ethers600 °C, 10-2 TorrBut-2-en-1-ylbenzene derivatives, BenzaldehydeRetro-ene reaction mdpi.com
Phenyl acetateHigh TemperaturePhenol, KeteneFour-centre cyclic process rsc.org
(S)-5-Benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione> 500 °CDehydrochlorination and dehydrogenation productsRadical and elimination reactions acs.org
Methyl 3-[2-(benzylthio)phenyl]propenoate650 °C, 10-3 TorrBenzo[b]thiophene-2-carbonitrile, BibenzylRadical cyclization and dimerization arkat-usa.org

Chemical Reactivity and Reaction Mechanisms of Benzyl Formate

Degradation Pathways of Benzyl (B1604629) Formate (B1220265)

Benzyl formate, particularly when introduced into aquatic systems, is subject to degradation through various chemical processes.

Studies show that this compound undergoes significant photochemical degradation in water, with one study observing an 83.5% degradation after 30 minutes of ultraviolet (UV) irradiation. nih.govresearchgate.netresearchgate.net This process is driven by the formation of several highly reactive chemical entities.

The primary reactive species responsible for the photodegradation of this compound have been identified through laser flash photolysis and quenching experiments. nih.govresearchgate.net The main species involved are the triplet excited state of this compound (³BF*), the superoxide (B77818) radical anion (O₂•⁻), and singlet oxygen (¹O₂). nih.govresearchgate.netresearchgate.net These species initiate a cascade of reactions leading to the breakdown of the parent molecule.

Bond Cleavage : This occurs via the triplet excited state of this compound (³BF*) and the this compound radical cation (BF•+). nih.govresearchgate.net

Oxidation : The superoxide radical anion (O₂•⁻) and singlet oxygen (¹O₂) act as oxidizing agents. nih.govresearchgate.net

Reduction : The hydrated electron (eₐq⁻) contributes to the degradation through reduction reactions. nih.govresearchgate.net

Addition : The hydroxyl radical (•OH) participates in the breakdown via addition reactions. nih.govresearchgate.net

The photochemical degradation of this compound results in the formation of several intermediate products. nih.govresearchgate.net These compounds have been identified and characterized using analytical techniques such as Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govresearchgate.net Eight primary degradation intermediates have been reported. nih.govresearchgate.netresearchgate.net

Table 1: Identified Photochemical Degradation Intermediates of this compound nih.govresearchgate.netresearchgate.net
Intermediate CompoundChemical Formula
Benzaldehyde (B42025)C₇H₆O
Benzyl AlcoholC₇H₈O
Benzoic AcidC₇H₆O₂
o-CresolC₇H₈O
BibenzylC₁₄H₁₄
Benzyl EtherC₁₄H₁₄O
1,2-DiphenylethanolC₁₄H₁₄O
BenzylhemiformalC₈H₁₀O₂

The transformation of this compound in the environment is primarily governed by the photochemical degradation pathways described above. nih.govresearchgate.net As a fragrance ingredient used in many consumer products, its release into aquatic environments is a significant concern. researchgate.net The rapid breakdown of this compound under UV light indicates that photodegradation is a crucial mechanism for its attenuation in surface waters. nih.govresearchgate.net However, the formation of more persistent degradation products, such as benzaldehyde, bibenzyl, and benzyl ether, means that the transformation of the parent compound can lead to the accumulation of other potentially harmful substances in the environment. nih.govresearchgate.net

Photochemical Degradation in Aqueous Environments

Reactions of this compound as a Chemical Intermediate

Beyond its role as a fragrance, this compound is a versatile chemical intermediate used in organic synthesis to produce fine chemicals, pharmaceuticals, and agrochemicals. ontosight.aichemimpex.comgoogle.com Its reactivity is harnessed in various synthetic transformations.

Role in Synthesis of Fine Chemicals (Pharmaceuticals, Agrochemicals)

This compound serves as a significant intermediate and building block in the synthesis of various fine chemicals. chemimpex.comelchemy.com Its utility in this area enhances the efficiency of producing complex molecules, including those with pharmaceutical and agrochemical applications. chemimpex.comelchemy.com For instance, derivatives related to this compound are key in producing agrochemicals like indoxacarb, where benzyl carbazate (B1233558), synthesized from precursors like benzyl chloroformate, is a crucial intermediate. google.com The compound's structure allows it to be a precursor in multi-step synthetic pathways that build the core of active ingredients. elchemy.com

Reactivity as a Solvent in Organic Reactions

Beyond its role as a synthetic intermediate, this compound also functions as a solvent in various chemical reactions and formulations. chemimpex.comelchemy.com It provides a suitable medium for dissolving a range of organic compounds. chemimpex.com In certain applications, its reactivity as a solvent is a key feature. For example, in paint stripper formulations, a mixture containing this compound, benzyl alcohol, and formic acid in equilibrium has been found to be a more effective solvent than either the alcohol or the ester alone. google.com This enhanced performance is due to the reactive nature of the components in the solution. google.com The in situ formation of this compound from the less expensive benzyl alcohol and formic acid makes its use in such formulations economically viable. google.com

Carbonylative Synthesis Applications

A significant area of this compound's reactivity involves its use in carbonylative synthesis. In these reactions, it functions as a convenient and efficient surrogate for carbon monoxide (CO) gas, which is toxic and difficult to handle in a laboratory setting. researchgate.netlookchem.com Palladium-catalyzed reactions, in particular, have successfully utilized this compound as both a CO source and a source of benzyl alcohol. researchgate.net

An efficient palladium-catalyzed carbonylation reaction has been developed for the synthesis of benzyl benzoates from aryl bromides, using this compound as a dual-purpose reagent. lookchem.com In this process, this compound serves as both the carbon monoxide precursor and the source of the benzyl alcohol nucleophile. lookchem.comresearchgate.net This method avoids the direct use of CO gas and provides a wide range of benzyl benzoate (B1203000) derivatives in good to excellent yields under relatively mild conditions. lookchem.comresearchgate.net

The reaction typically involves a palladium catalyst, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand, and a base like 1,8-Diazabicycloundec-7-ene (DBU) in a suitable solvent. lookchem.com

Table 1: Palladium-Catalyzed Synthesis of Benzyl Benzoates from Aryl Bromides using this compound General Conditions: Aryl bromide (1.0 mmol), this compound (1.5 mmol), Pd(OAc)₂ (3 mol%), Ligand (6 mol%), DBU (4.0 mmol), o-xylene (B151617) (2.0 mL), 110 °C, 24 h.

Aryl Bromide SubstrateLigandYield (%)
Bromobenzene[(t-Bu)₃PH]BF₄85
4-Methylbromobenzene[(t-Bu)₃PH]BF₄92
4-Methoxybromobenzene[(t-Bu)₃PH]BF₄88
4-Chlorobromobenzene[(t-Bu)₃PH]BF₄78
4-Trifluoromethylbromobenzene[(t-Bu)₃PH]BF₄71
2-Bromonaphthalene[(t-Bu)₃PH]BF₄89

This table is based on data from research by Lai, Qi, and Wu. lookchem.com

This compound is also a key reagent in the palladium-catalyzed synthesis of arylacetamides. rsc.orgrsc.org This reaction proceeds via the carbonylation of benzyl formates and tertiary amines, where the tertiary amine undergoes a C–N bond cleavage to act as the amine source. rsc.orgrsc.org This method is notable for occurring under oxidant-free conditions, making it an efficient and more environmentally benign strategy. rsc.orgresearchgate.net A variety of arylacetamides can be produced in high yields with good functional group tolerance. rsc.orgrsc.org

In this transformation, this compound again serves a dual role: it decomposes to provide the necessary carbon monoxide and also generates benzyl alcohol, which participates in the catalytic cycle. rsc.org

Table 2: Palladium-Catalyzed Synthesis of Arylacetamides using this compound and Tertiary Amines

This compound SubstrateTertiary AmineCatalyst/LigandYield (%)
This compoundTriethylaminePd(TFA)₂ / Xantphos85
4-Methylthis compoundTriethylaminePd(TFA)₂ / Xantphos91
4-Methoxythis compoundTriethylaminePd(TFA)₂ / Xantphos88
4-Chlorothis compoundTriethylaminePd(TFA)₂ / Xantphos75
This compoundN,N-DiisopropylethylaminePd(TFA)₂ / Xantphos82

This table is a representation of findings in palladium-catalyzed carbonylative synthesis. rsc.org

The reactivity of this compound extends to its transformation into other valuable carbonyl-containing compounds. A carbonylation procedure has been developed to convert benzyl formates into alkyl 2-arylacetates, a reaction carried out in organic carbonates. rsc.orgrsc.org In this process, the organic carbonate (e.g., dimethyl carbonate) acts as a green solvent, an in situ activator, and a nucleophile. rsc.orgrsc.org

This compound is successfully applied as both the CO source and the substrate that generates the benzyl alcohol needed for the subsequent carbonylation reaction. rsc.orgrsc.org The reaction proceeds smoothly for benzyl formates with both electron-donating and electron-withdrawing groups on the aromatic ring, affording the corresponding alkyl 2-arylacetates in moderate to excellent yields. rsc.org

Table 3: Synthesis of Alkyl 2-Arylacetates from Various Benzyl Formates Conditions: this compound derivative (1.0 mmol), Pd(TFA)₂ (2 mol%), Xantphos (4 mol%), DBU (4.5 equiv.), Dimethyl Carbonate (2.0 mL), 160 °C, 24 h.

Substituent on this compoundProductYield (%)
HMethyl 2-phenylacetate81
4-MethylMethyl 2-(p-tolyl)acetate90
4-tert-ButylMethyl 2-(4-(tert-butyl)phenyl)acetate92
4-MethoxyMethyl 2-(4-methoxyphenyl)acetate85
4-FluoroMethyl 2-(4-fluorophenyl)acetate70
4-ChloroMethyl 2-(4-chlorophenyl)acetate52
4-TrifluoromethylMethyl 2-(4-(trifluoromethyl)phenyl)acetate60

This table is based on data from the study on the carbonylative transformation of benzyl formates. rsc.org

Catalytic Transformations Involving this compound

Beyond its role in carbonylative synthesis, this compound undergoes other significant catalytic transformations. One such reaction is transfer hydrogenation. Using a readily available ruthenium catalyst and 2-propanol as the hydrogen source, organic formates, including this compound, can be smoothly reduced to produce methanol (B129727). acs.org This process offers an alternative, milder route for formate reduction without requiring high-pressure hydrogen gas. acs.org

Additionally, benzyl esters are susceptible to catalytic transfer hydrogenolysis. cdnsciencepub.com This reaction typically uses a palladium-on-carbon (Pd/C) catalyst and a hydrogen donor like 2-propanol or formic acid to cleave the benzyl-oxygen bond. cdnsciencepub.com This method is widely used for the deprotection of benzyl ethers in carbohydrate chemistry and demonstrates a general reactivity pattern applicable to this compound, leading to the removal of the benzyl group. cdnsciencepub.com

Palladium-Catalyzed Cross-Coupling Reactions with Formates

This compound has been identified as a valuable reagent in palladium-catalyzed cross-coupling reactions, particularly serving as an efficient and manageable source of carbon monoxide (CO) and as a benzyl alcohol provider. researchgate.net This approach circumvents the need to handle toxic and flammable CO gas, presenting a more convenient and safer alternative for carbonylation processes. researchgate.net

In these reactions, this compound participates in the synthesis of various esters, such as benzyl benzoates, from aryl halides. The cross-coupling reactions are typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base, often in a solvent like dimethylformamide (DMF). researchgate.net A range of benzyl benzoates can be synthesized in good to excellent yields using this method. researchgate.net

The proposed mechanism for these carbonylation reactions involves several key steps. researchgate.net It is believed to start with the oxidative addition of an aryl halide to a palladium(0) complex, forming an organopalladium(II) species. Subsequently, the insertion of carbon monoxide, generated from the decomposition of this compound, into the organopalladium intermediate occurs, yielding an acylpalladium(II) complex. This complex can then undergo further reaction, such as an exchange with an alcohol, to form the final ester product and regenerate the active palladium(0) catalyst. researchgate.net

Research has demonstrated the effectiveness of this methodology. For instance, an efficient palladium-catalyzed carbonylation of aryl bromides using benzyl formates as both a CO surrogate and a source of benzyl alcohol has been developed, producing a wide array of benzyl benzoates. researchgate.net

Table 1: Examples of Palladium-Catalyzed Carbonylative Synthesis Using this compound

Aryl Halide Catalyst System Product Yield Source
Aryl Bromides Palladium catalyst, Phosphine ligand, Base Benzyl Benzoates Good to Excellent researchgate.net

Reaction with Dimethylformamide (DMF)

The reaction of this compound with N,N-dimethylformamide (DMF) is complex, with the product outcome being highly dependent on the reaction conditions, particularly the catalyst used. researchgate.net this compound itself can be synthesized from benzyl alcohol and formic acid, or through the reaction of benzyl halides with DMF under specific conditions, such as catalysis by silver(I) salts. cymitquimica.comresearchgate.net In this context, DMF acts as a formyloxylation agent. researchgate.net For example, benzyl bromide reacts under standard conditions with DMF to afford high yields of this compound and benzyl alcohol. researchgate.net

Conversely, this compound can be a reactant or an intermediate in reactions involving DMF. In the presence of certain catalysts like molybdenum oxides, this compound is an intermediate in the N,N-dimethylamination of benzyl alcohol with DMF to produce tertiary amines. researchgate.net The selectivity towards different products from the reaction of this compound and DMF is influenced by the catalyst. researchgate.net

A proposed mechanism for the formation of formate esters from alcohols using DMF involves the Vilsmeier-Haack reagent (formed from DMF and an agent like oxalyl chloride or phosphorus oxychloride). rsc.orgscirp.org The alcohol performs a nucleophilic attack on the Vilsmeier intermediate, which, after hydrolysis, yields the formate ester. scirp.orgrsc.org The temperature is a critical factor; for instance, the reaction of benzyl alcohol with a Vilsmeier reagent at -10°C yields this compound, while at higher temperatures, benzyl chloride is also formed. scirp.org

The formyl moiety of DMF has also been implicated in the formation of this compound as a side product during the oxidation of benzyl bromide with a Zr-photocatalyst in a DMF atmosphere. mdpi.com

Table 2: Product Selectivity in the Reaction of this compound with Dimethylformamide (DMF) under Different Conditions

Catalyst Reactants Key Products Observations Source
Molybdenum Oxides (MoO₃₋ₓ) Benzyl Alcohol, DMF Tertiary Amines This compound is a key intermediate. researchgate.net researchgate.net
Ag(I) Salts Benzyl Bromide, DMF This compound, Benzyl Alcohol Effective conversion of the halide to the formate ester. researchgate.net researchgate.net
OPC-VH Reagent* Benzyl Alcohol, DMF This compound, Benzyl Chloride Product distribution is temperature-dependent. scirp.org scirp.org
Zr-Photocatalyst Benzyl Bromide, DMF Oxidation Products This compound identified as a side-product. mdpi.com mdpi.com

*OPC-VH Reagent: Vilsmeier-Haack reagent prepared from oxalyl chloride.

Advanced Spectroscopic Characterization and Structural Analysis of Benzyl Formate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopic Studies

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within a molecule. For benzyl (B1604629) formate (B1220265), the ¹H NMR spectrum provides distinct signals corresponding to the different types of protons present.

The chemical shifts (δ) in ¹H NMR are influenced by the electron density around a proton. libretexts.org In benzyl formate, the protons on the aromatic ring, the benzylic methylene (B1212753) protons, and the formate proton each resonate at characteristic frequencies. chemicalbook.com The aromatic protons typically appear as a multiplet in the region of δ 7.3 ppm. The two benzylic protons of the -CH₂- group are observed as a singlet at approximately δ 5.2 ppm. The formate proton (-OCHO) gives a distinct singlet further downfield, around δ 8.1 ppm.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

Proton Type Chemical Shift (δ, ppm) Multiplicity
Aromatic (C₆H₅) ~7.3 Multiplet
Benzylic (CH₂) ~5.2 Singlet
Formate (CHO) ~8.1 Singlet

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopic Studies

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In the case of this compound, the ¹³C NMR spectrum reveals distinct signals for each unique carbon atom.

The carbonyl carbon of the formate group is typically observed in the downfield region of the spectrum, around δ 161 ppm. The benzylic carbon (-CH₂-) appears at approximately δ 66 ppm. The carbons of the aromatic ring show a series of signals in the range of δ 128-136 ppm. The exact chemical shifts can be influenced by the solvent and the specific substitution pattern on the aromatic ring in derivatives. hmdb.ca

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

Carbon Type Chemical Shift (δ, ppm)
Carbonyl (C=O) ~161
Benzylic (CH₂) ~66
Aromatic (C-ipso) ~136
Aromatic (C-ortho, C-meta, C-para) ~128-129

Note: Chemical shifts are approximate and can vary.

³¹P NMR Spectroscopic Studies (for phosphonic acid derivatives)

For derivatives of this compound that incorporate a phosphonic acid group, Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is an essential analytical tool. This technique is highly specific for observing phosphorus nuclei and provides valuable information about their chemical environment. slideshare.net

The chemical shift in ³¹P NMR is sensitive to the nature of the substituents attached to the phosphorus atom, including bond angles and electronic effects. slideshare.net In phosphonic acid derivatives, the phosphorus atom typically resonates in a characteristic range. For instance, in compounds like (4-hydroxybenzyl)phosphonic acid, the phosphonic acid group provides a distinct signal that confirms its presence and can offer insights into its interactions within the molecule. Studies on related phosphonic acids show that the ³¹P NMR chemical shifts can appear in the range of approximately 10–30 ppm. The coupling between phosphorus and adjacent protons (¹H-³¹P coupling) can also be observed in ¹H NMR spectra, providing further structural confirmation. researchgate.net

Infrared (IR) Spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. mdpi.comspecac.com These methods measure the absorption of infrared radiation by a sample, which causes molecular vibrations such as stretching and bending of chemical bonds. specac.com

The IR spectrum of this compound exhibits several characteristic absorption bands that correspond to its specific functional groups. chemicalbook.com A strong absorption band is typically observed in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. The C-O stretching vibration of the ester linkage appears in the fingerprint region, usually between 1100 and 1300 cm⁻¹. libretexts.org

Additionally, the spectrum shows absorptions corresponding to the aromatic ring, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring at around 1500-1600 cm⁻¹. The C-H stretching of the benzylic methylene group is also present. libretexts.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
C=O (Ester) Stretch 1720-1740
C-O (Ester) Stretch 1100-1300
C-H (Aromatic) Stretch >3000
C=C (Aromatic) Stretch ~1500-1600

Note: Peak positions are approximate.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

LC-Q-TOF/MS Analysis of Degradation Products

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the high-resolution mass accuracy of a TOF mass spectrometer. researchgate.net This method is particularly useful for identifying and characterizing unknown compounds in complex mixtures, such as the degradation products of this compound. researchgate.netjapsonline.com

In studies on the photochemical degradation of this compound in water, LC-Q-TOF/MS, along with Gas Chromatography-Mass Spectrometry (GC-MS), was used to identify several degradation intermediates. researchgate.net The high mass accuracy of the TOF analyzer allows for the determination of the elemental composition of the parent and fragment ions, which is crucial for the structural elucidation of the degradation products. akjournals.com

A study on the degradation of this compound identified several products, including benzaldehyde (B42025), benzyl alcohol, and benzoic acid. researchgate.net The formation of these products suggests that the degradation mechanism involves the cleavage of the ester bond.

Interactive Data Table: Identified Degradation Products of this compound

Degradation Product Chemical Formula
Benzaldehyde C₇H₆O
Benzyl alcohol C₇H₈O
Benzoic acid C₇H₆O₂
o-Cresol C₇H₈O
Bibenzyl C₁₄H₁₄
Benzyl ether C₁₄H₁₄O
1,2-Diphenylethanol C₁₄H₁₄O
Benzylhemiformal C₈H₁₀O₂

Source: researchgate.net

GC-MS Analysis of Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal analytical technique for identifying the thermal and photochemical degradation products of this compound.

Photochemical Degradation:

Under ultraviolet (UV) irradiation in water, this compound undergoes significant degradation. researchgate.netresearchgate.net Studies have identified several degradation intermediates through GC-MS analysis. researchgate.netresearchgate.netnih.gov The primary photochemical degradation pathways involve the cleavage of the this compound bond, oxidation, and reduction reactions. researchgate.net

A study on the photochemical degradation of this compound in water revealed that 83.5% of the compound degraded after 30 minutes of UV irradiation. researchgate.net The degradation process was found to be influenced by reactive species such as the triplet excited state of this compound (³BF*), superoxide (B77818) radicals (O₂•−), and singlet oxygen (¹O₂). researchgate.netnih.gov

The identified degradation products from the photochemical process are detailed in the table below. researchgate.netresearchgate.net

Table 1: Photochemical Degradation Products of this compound Identified by GC-MS

Degradation ProductChemical FormulaMolecular Weight ( g/mol )Retention Time (min)
BenzaldehydeC₇H₆O106.122.5 researchgate.net
Benzyl alcoholC₇H₈O108.144.1 researchgate.net
o-CresolC₇H₈O108.144.1 researchgate.net
BibenzylC₁₄H₁₄182.2618.7 researchgate.net
Benzyl etherC₁₄H₁₄O198.2621.8 researchgate.net
1,2-DiphenylethanolC₁₄H₁₄O198.2623.0 researchgate.net
Benzoic acidC₇H₆O₂122.12Not Specified researchgate.netnih.gov
BenzylhemiformalC₈H₁₀O₃154.16Not Specified researchgate.netnih.gov

Data sourced from multiple studies. researchgate.netresearchgate.netnih.gov

Thermal Degradation:

The thermal degradation of flavor chemicals, including esters like this compound, is a critical area of study, particularly in the context of food science and the analysis of electronic nicotine (B1678760) delivery systems (ENDS). nih.gov While specific studies focusing solely on the thermal degradation of this compound are not extensively detailed in the provided results, the general principles of ester pyrolysis suggest that at elevated temperatures, this compound would likely decompose into smaller, volatile compounds. nih.govdtic.mil The analysis of such degradation products is typically carried out using a pyrolyzer coupled with a GC-MS system. nih.govdtic.mil

For instance, a practical approach to analyzing the thermal degradation of flavor chemicals involves setting the pyrolizer temperature to mimic conditions in ENDS products and then identifying the resulting compounds by GC/MS. nih.gov This methodology could be applied to this compound to determine its specific thermal degradants.

Derivatization techniques are also employed in GC-MS analysis to enhance the volatility and detectability of polar analytes, which can be degradation products of more complex molecules. d-nb.infonih.gov For example, 4-t-butylbenzyl derivatization has been used for the analysis of carboxylic acids, which could be potential degradation products of this compound. d-nb.info

LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful tool for the analysis of this compound and its degradation products, particularly for compounds that are less volatile or thermally labile.

In the study of this compound's photochemical degradation, LC-Q-TOF/MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) was used in conjunction with GC-MS to identify the degradation intermediates. researchgate.netnih.gov This complementary approach ensures a more comprehensive identification of products. The identified degradation products, including benzaldehyde, benzyl alcohol, o-cresol, bibenzyl, benzyl ether, 1,2-diphenylethanol, benzoic acid, and benzylhemiformal, were confirmed by both techniques. researchgate.netnih.gov

Predicted LC-MS/MS data for this compound is available in databases such as the Human Metabolome Database (HMDB) and ContaminantDB, which can aid in its identification in various matrices. hmdb.cacontaminantdb.cadrugbank.com These databases provide predicted spectra at different collision energies, which is valuable for targeted analysis.

Furthermore, LC-MS/MS methods have been developed for the comprehensive determination of metabolites from the anaerobic degradation of related aromatic compounds like BTEX (benzene, toluene (B28343), ethylbenzene, and xylenes). mdpi.com These methods often involve direct injection and can detect a wide range of acidic metabolites, which could be relevant for studying the biodegradation pathways of this compound. For instance, a method was developed for the simultaneous analysis of 11 BTEX metabolites, including benzyl succinic acid, down to 0.1 ng/mL levels. mdpi.com

The development of derivatization methods for LC-MS analysis can also enhance sensitivity and specificity. For example, a method involving derivatization with benzylamine (B48309) was developed for the quantitative analysis of perfluorooctane (B1214571) sulfonyl fluoride (B91410) (PFOSF) by LC/MS. acs.org While not directly on this compound, this illustrates a strategy that could be adapted for specific analytical challenges involving this compound or its derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to characterize compounds containing chromophores. This compound, containing a benzene (B151609) ring, exhibits characteristic absorption in the UV region.

The photochemical degradation of this compound is initiated by the absorption of UV light. researchgate.netnih.gov Studies have shown that this compound degrades significantly under UV irradiation. researchgate.net The UV-Vis spectrum of a compound is crucial for understanding its photochemical behavior. While a specific UV-Vis spectrum for this compound is not detailed in the provided search results, the photochemical degradation studies inherently rely on its UV absorption properties. researchgate.netnih.gov

The lower wavelength limits of common solvents are an important consideration for UV-Vis measurements. hkust.edu.hk For aromatic compounds like this compound, solvents that are transparent in the UV region, such as water or acetonitrile (B52724), are typically used. acs.orghkust.edu.hk

Databases and literature provide UV-Vis spectra for related aromatic compounds, which can offer insights into the expected spectral features of this compound. For example, the UV/Vis+ Photochemistry Database contains spectra for numerous aromatic substances. science-softcon.de The absorption spectrum of the benzyl cation, a potential fragment or intermediate, has been observed through pulse radiolysis of benzyl chloride. science-softcon.de Additionally, reference spectra for various pharmaceutical substances containing benzyl moieties, such as benzylpenicillin, are available. pmda.go.jp

The analysis of benzyl acetate (B1210297), a structurally similar compound, shows an excitation peak at 258 nm and an emission peak at 281 nm, suggesting that this compound would have absorption in a similar region. aatbio.com

X-ray Crystallography and Structural Elucidation (if available for derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While no crystal structure for this compound itself was found in the provided search results, structural information for its derivatives can offer valuable insights into molecular conformation and intermolecular interactions.

Several studies have reported the use of X-ray crystallography to elucidate the structures of benzyl derivatives. For example, the single-crystal X-ray analysis of (1S,2S)-2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol, a complex benzyl derivative, was performed to determine its relative and absolute configuration. nih.gov

Similarly, the crystal structure of t-(3)-benzyl-r-(2),c-(6)-diphenyl piperidin-4-one-oxime has been determined, providing detailed information on the conformation of the piperidine (B6355638) ring and the orientation of the benzyl group. researchgate.net

The synthesis and X-ray powder diffraction (XRPD) data have been reported for N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline. cambridge.org The compound was found to crystallize in an orthorhombic system. cambridge.org

Another example is the crystal structure of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, which was solved to be in the triclinic system. sciencepublishinggroup.com The analysis revealed the planarity of the pyrrolidine-2,3-dione (B1313883) ring and the relative orientation of the two phenyl rings. sciencepublishinggroup.com

Furthermore, a study on inositol (B14025) derivatives included the X-ray diffraction structure of 2-benzyl-1,3,5-O-(orthoformate)-myo-inositol. tandfonline.com These examples demonstrate the utility of X-ray crystallography in unambiguously determining the molecular architecture of complex benzyl-containing molecules.

Computational Chemistry and Theoretical Studies of Benzyl Formate

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties from first principles. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. sci-hub.se It is favored for its balance of accuracy and computational cost, making it suitable for a range of molecular systems. nih.gov DFT calculations, particularly using hybrid functionals like B3LYP, are employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. nih.goviucr.org

The process involves starting with an initial guess of the molecular geometry and iteratively solving the DFT equations to find the arrangement of atoms that minimizes the total energy. The resulting optimized structure provides theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters are often compared with experimental data, such as those from X-ray crystallography, to validate the theoretical model. nih.gov Discrepancies between theoretical and experimental values can arise because calculations often model an isolated molecule in the gas phase, whereas experiments are conducted in the solid state where intermolecular forces are present. nih.gov

For complex benzyl (B1604629) esters, DFT calculations have shown good agreement with experimental data. For example, the optimized geometry of benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate was calculated at the B3LYP/6–311G(d,p) level, and the theoretical bond lengths and angles were found to be in good agreement with X-ray diffraction data. iucr.org

Table 1: Example of DFT-Calculated vs. Experimental Structural Parameters for a Benzyl Ester Derivative (benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate)

ParameterBond/AngleExperimental (X-ray)Calculated (DFT/B3LYP)
Bond Length (Å)O1—C91.23551.223
O3—C131.33751.3447
N1—C91.37881.3934
Bond Angle (°)C8—C9—N1117.84117.75
O1—C9—N1122.18122.14
O3—C13—C7111.45111.23
Data sourced from a study on benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate. iucr.org

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. scirp.org

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. ajchem-a.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. lupinepublishers.com Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. nih.gov This analysis helps in understanding charge transfer interactions within a molecule, which are responsible for its bioactivity and other properties. scirp.org

DFT calculations are routinely used to compute the energies of these orbitals. For the related compound benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, the HOMO and LUMO energies were calculated, revealing an energy gap of 4.0319 eV, which suggests a molecule with significant stability. iucr.org

Table 2: Example of Frontier Molecular Orbital Energies for a Benzyl Ester Derivative

ParameterEnergy (eV)
E(HOMO)-6.3166
E(LUMO)-2.2847
Energy Gap (ΔE)4.0319
Data sourced from a DFT study on benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate. iucr.org

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. lupinepublishers.com An MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. This map uses a color scale to indicate different potential regions: red signifies areas of most negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of most positive potential (electron-poor), which are favorable for nucleophilic attack. lupinepublishers.commdpi.com Green areas represent neutral or zero potential. lupinepublishers.com

Computational vibrational analysis is a powerful technique used to predict the infrared (IR) and Raman spectra of a molecule. DFT calculations are employed to compute the harmonic vibrational frequencies, which correspond to the normal modes of vibration of the molecule. scirp.orgnaturalspublishing.com These theoretical frequencies are then compared with experimental spectra to aid in the assignment of vibrational bands to specific functional groups and molecular motions. naturalspublishing.com

A known discrepancy exists between calculated harmonic frequencies and experimental frequencies, which are inherently anharmonic. mdpi.com To correct for this, as well as for approximations in the theoretical method, calculated frequencies are often multiplied by a scaling factor to achieve better agreement with experimental data. scirp.orgnaturalspublishing.com

For benzyl formate (B1220265), key vibrational modes would include the C=O stretching of the ester group, C-O stretching, and various C-H stretching and bending modes of the aromatic ring and the benzyl group. The C=O stretching vibration is particularly characteristic and for esters, typically appears in a strong band in the IR spectrum.

Table 3: Typical Calculated Vibrational Frequencies for Key Functional Groups in Esters

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-HStretching3000 - 2850
Carbonyl (C=O)Stretching1750 - 1735
Ester (C-O)Stretching1300 - 1000
These are general ranges and specific calculated values depend on the exact molecule and computational method.

Molecular Dynamics and Conformational Analysis

While quantum calculations focus on static structures, molecular dynamics simulations and conformational analysis explore the movement of atoms and the different spatial arrangements a molecule can adopt.

Studies on benzyl formates using techniques like Lanthanoid-Induced Shift (LIS) NMR spectroscopy have shown that the molecule does not exist in a single, rigid conformation. capes.gov.br These experiments revealed that benzyl formate predominantly adopts a folded conformer stabilized by an intramolecular CH–π interaction between the formyl hydrogen and the phenyl ring. capes.gov.br However, this folded structure exists in equilibrium with more extended conformers. capes.gov.br The stability of this folded conformer, where the ester group is in a less favorable ap (antiperiplanar) conformation, is attributed to the stabilizing effect of the CH–π interaction. capes.gov.br

As a specific case study, the conformational properties of derivatives such as benzyl α-L-rhamnopyranosides have been investigated using DFT. These studies are important as the biological activity of carbohydrate-based molecules can be highly dependent on their three-dimensional shape.

One study focused on the effect of a 2,3-O-isopropylidene protecting group on the conformation of the rhamnopyranoside ring. DFT optimizations revealed that while the parent benzyl α-L-rhamnopyranoside exists in a regular ¹C₄ chair conformation, the introduction of the fused five-membered isopropylidene ring causes significant distortion. This distortion was quantified by analyzing the changes in key bond angles and dihedral angles within the pyranose ring. The distortion is thought to impact the molecule's biological properties, such as its antimicrobial efficacy.

Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and intermediates. This elucidation is crucial for understanding how this compound participates in various chemical transformations.

The solvolysis of this compound and related compounds has been a subject of kinetic and mechanistic studies. The solvolysis of benzyl chloroformate, a related ester, has been shown to proceed via two different mechanisms depending on the solvent: an ionization pathway and a bimolecular addition-elimination pathway. mdpi.com In contrast, the solvolysis of benzyl fluoroformate is believed to occur through an addition-elimination mechanism across a wide range of solvents. mdpi.com

A study of the acid-catalysed hydrolysis of this compound in water-ethanol mixtures investigated the effect of the solvent composition on reaction rates and thermodynamic activation parameters. socialresearchfoundation.com The study found that the rate of hydrolysis is influenced by the solvent's dielectric constant and the specific interactions between the solvent and the transition state. socialresearchfoundation.com

Computational studies on the solvolysis of benzyl fluoroformate provide a useful comparison. The specific rates of solvolysis for benzyl fluoroformate were measured at 25.0 °C in various hydroxylic solvents. mdpi.com An extended Grunwald-Winstein analysis was applied to the data to determine the sensitivities to solvent nucleophilicity (l) and solvent ionizing power (m). mdpi.com

Solvent (% v/v)k × 105 (s-1)
100% MeOH1.54 ± 0.04
90% MeOH1.75 ± 0.02
80% MeOH2.24 ± 0.03
70% MeOH2.93 ± 0.04
60% MeOH3.94 ± 0.02
50% MeOH5.73 ± 0.05
100% EtOH0.408 ± 0.004
90% EtOH0.810 ± 0.007
80% EtOH1.25 ± 0.01
70% EtOH1.83 ± 0.02

Table 1. Specific rates of solvolysis (k) of benzyl fluoroformate in aqueous methanol (B129727) and ethanol (B145695) at 25.0 °C. Data sourced from mdpi.com.

For benzyl fluoroformate, the methanolysis solvent deuterium (B1214612) isotope effect (kMeOH/kMeOD) was found to be 3.19, suggesting that bond formation is significantly advanced at the transition state for addition. mdpi.com Comparisons of the rate ratios between benzyl fluoroformate and benzyl chloroformate (kF/kCl) vary widely, from 1.1 in 100% ethanol to 14.6 in 70% ethanol, reflecting the complex interplay of solvent and structural effects on the reaction mechanism. mdpi.com

While direct computational modeling of radical reactions for this compound was not found, studies on related structures provide insight. For instance, computational work on the Benzyl-Claisen rearrangement of benzyl vinyl ethers showed that radical scission of the benzylic C–O bond could be a competitive pathway alongside the main researchgate.netresearchgate.net-sigmatropic rearrangement. uq.edu.au Similarly, Density Functional Theory (DFT) calculations have been used to explore the mechanisms of copper-catalyzed C-H acetoxylation of toluene (B28343), a reaction that can proceed through radical pathways and shares the benzyl moiety. researchgate.net

Direct computational studies detailing the enzymatic processing of this compound are not prominent in the surveyed literature. However, the methodologies for such investigations are well-established and can be illustrated by studies on enzymes acting on its constituent parts: the benzyl group and the formate anion.

For example, computational methods have been extensively applied to understand formate dehydrogenases (FDHs), which are metalloenzymes that catalyze the reversible oxidation of formate to carbon dioxide. researchgate.net One study employed combined quantum mechanical and molecular mechanical (QM/MM) calculations to investigate the reaction mechanism. researchgate.net The results indicated that the formate substrate does not directly coordinate to the molybdenum center in the active site but resides in the second coordination sphere. The reaction is proposed to proceed via a hydride transfer from formate to a sulfido ligand. researchgate.net Such QM/MM approaches are critical for modeling reactions within the complex protein environment, accounting for the roles of active site residues and cofactors. nih.govacs.org

Similarly, glycyl radical enzymes that act on benzyl-containing substrates, like benzylsuccinate synthase, have been studied computationally. ikifp.edu.placs.org These studies model the radical transfer steps and the C-C bond formation, providing detailed energy profiles and clarifying the role of specific amino acid residues in the catalytic cycle. ikifp.edu.placs.org These examples highlight the computational techniques that would be applicable to studying any potential enzymatic reactions involving this compound.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

While specific molecular docking studies for this compound were not identified in the search results, research on structurally similar compounds illustrates the application of this method. For example, molecular docking has been performed on benzyl acetate (B1210297) derivatives to investigate their interaction with the active site of E. coli carbonic anhydrase. dergipark.org.tr These studies predicted that the compounds could bind within the enzyme's active site, potentially blocking access to the essential Zn2+ cofactor. dergipark.org.tr In other research, docking studies on benzyl derivatives of robustic acid were used to guide the synthesis of new topoisomerase I inhibitors, with the biological activity of the synthesized compounds correlating well with the docking results. researchgate.net

These examples demonstrate how molecular docking could be applied to this compound to explore its potential interactions with various biological receptors, identify key binding interactions (like hydrogen bonds or hydrophobic interactions), and predict binding affinities. This information is valuable for hypothesizing biological activity or mechanisms of toxicity.

Quantitative Structure-Activity Relationship (QSAR) Studies (if applicable)

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that relate the chemical structure of a compound to its biological activity or a particular property. These in silico models are frequently used in toxicology and drug design to predict the properties of chemicals, minimizing the need for extensive experimental testing.

This compound has been subject to QSAR modeling for toxicological endpoint prediction. In a fragrance ingredient safety assessment, QSAR models were mentioned as tools for predicting aquatic toxicity. researchgate.net A predicted no-effect concentration (PNEC) was calculated from an effect level predicted by a general QSAR model, with an assessment factor applied to account for uncertainty. researchgate.net The CAESAR (Computer-Assisted Evaluation of industrial chemical Substances According to Regulations) QSAR models have been noted for their utility in predicting developmental toxicity, with a goal of minimizing false negatives for regulatory purposes like REACH. researchgate.net

Furthermore, in a registration dossier for phenethyl propionate (B1217596), this compound was used as a structurally similar read-across substance. europa.eu The document refers to the Danish QSAR database for predicting properties like skin sensitization and compares these predictions with available experimental data. europa.eu

QSAR Model/DatabasePredicted Endpoint for this compoundApplication ContextSource
General Aquatic Toxicity QSARAquatic Toxicity (PNEC calculation)Environmental risk assessment researchgate.net
CAESAR ModelsDevelopmental ToxicityRegulatory toxicology (REACH) researchgate.net
Danish QSAR DatabaseSkin SensitizationRead-across from phenethyl propionate europa.eu

Table 2. Summary of QSAR applications mentioned in relation to this compound.

These studies show that QSAR is an applicable and utilized tool for assessing the toxicological profile of this compound, providing valuable data for safety and risk assessments in the absence of experimental results.

Applications in Advanced Materials Science and Engineering Research Oriented

Benzyl (B1604629) Formate (B1220265) as a Source of C1 in Organic Synthesis

Benzyl formate has emerged as a significant C1 source in organic synthesis, offering a safer and more manageable alternative to gaseous carbon monoxide. researchgate.net Its application is particularly notable in palladium-catalyzed carbonylation reactions. rsc.orgresearchgate.netresearchgate.net In these processes, this compound can decompose to provide the carbon monoxide (CO) necessary for the formation of various organic compounds. rsc.orgresearchgate.net

Research has demonstrated the use of this compound as a dual-purpose reagent, acting as both a CO surrogate and a source of the benzyl group. rsc.orgresearchgate.net For instance, in the palladium-catalyzed synthesis of arylacetamides, this compound serves as the CO source while tertiary amines are utilized as the amine source through a C–N bond cleavage pathway. rsc.org This method allows for the efficient production of a variety of arylacetamides in high yields. rsc.org

Similarly, this compound has been successfully employed in the synthesis of benzyl benzoates from aryl bromides. researchgate.netresearchgate.net In this reaction, it again functions as both the CO surrogate and the source of the benzyl alcohol component. researchgate.netresearchgate.net Control experiments have confirmed the decomposition of this compound as the source of CO for the carbonylation process. researchgate.net

The versatility of formates, including this compound, as a C1 building block is a growing area of research. researchgate.netacs.org They are considered a greener alternative to traditional C1 sources due to their ease of handling, storage, and reduced environmental impact. researchgate.net The ability to generate CO from this compound in situ circumvents the need for high-pressure CO gas, enhancing the safety and practicality of carbonylation reactions in a laboratory setting. rsc.orgresearchgate.net

Recent studies have also explored the use of formic acid, a related compound, as a CO source in palladium-catalyzed carbonylative transformations, further highlighting the potential of formate derivatives in C1 chemistry. acs.org The development of these methods is crucial for the sustainable synthesis of valuable chemical intermediates and products. rsc.org

Role in Polymer and Composite Development (as a solvent or intermediate)

This compound's role in polymer and composite science is primarily as a solvent or an intermediate in synthetic pathways. While not a primary monomer in large-scale polymer production, its properties make it suitable for specific applications in polymer synthesis and modification.

In the realm of polymer synthesis, benzyl alcohol, a precursor to this compound, is used in various polymerization processes. google.commdpi.com For instance, benzyl alcohol can be a component in paint stripper formulations that also contain this compound, indicating its utility as a solvent in polymer-related applications. google.com The in situ formation of this compound from benzyl alcohol and formic acid can create a superior solvent system. google.com

Research into ring-opening polymerization has utilized benzyl-containing compounds. For example, a cyclic ester containing a 4-N-benzyl formate-piperilactone (NPIL) has been synthesized and polymerized. researchgate.net This demonstrates the use of a this compound derivative as a building block for creating functional polyesters. researchgate.net Furthermore, benzyl groups are used as protecting groups in the synthesis of functionalized polyesters, which can be later removed to yield polymers with desired properties. researchgate.net

In the context of composite materials, benzyl alcohol has been used as a solvent in the synthesis of composite nanomaterials, such as Co3O4/TiO2. acs.org While this does not directly involve this compound, it points to the utility of related benzyl compounds in the formation of advanced composite structures. The solvent plays a crucial role in the coprecipitation and subsequent calcination steps to form the final composite material. acs.org

Although direct research on this compound as a primary solvent for large-scale polymer production is not extensive, its chemical relatives, like benzyl acetate (B1210297), are used in polymerization processes. mdpi.comresearchgate.net For example, benzyl acetate has been used in the radical polymerization of p-substituted styrenes and in the synthesis of poly(vinylbenzyl acetate). researchgate.netgoogle.com These examples suggest that benzyl esters, including the formate, have potential applications as solvents or modifying agents in specific polymerization systems.

Catalysis and Reaction Engineering (e.g., use as CO source in palladium-catalyzed carbonylation)

This compound is a key reagent in catalysis and reaction engineering, particularly as a source of carbon monoxide (CO) in palladium-catalyzed carbonylation reactions. rsc.orgresearchgate.netresearchgate.net This application avoids the direct handling of toxic and gaseous CO, making the synthetic process safer and more convenient. researchgate.netresearchgate.net

In these reactions, this compound serves a dual role, acting as both the CO surrogate and the benzyl alcohol substrate. rsc.orgresearchgate.net For example, an efficient palladium-catalyzed method has been developed for the carbonylative synthesis of arylacetamides from benzyl formates and tertiary amines. rsc.org This process demonstrates good functional group tolerance and provides high yields of the desired products. rsc.org

Another significant application is the palladium-catalyzed carbonylative synthesis of benzyl benzoates from aryl bromides. researchgate.netresearchgate.net Here, this compound again functions as both the CO source and the benzylating agent. researchgate.netresearchgate.net This methodology has been applied to the preparation of an active pharmaceutical ingredient. researchgate.net

The mechanism of these reactions generally involves the in situ decomposition of this compound to generate CO, which then participates in the palladium catalytic cycle. researchgate.netscilit.com This can involve the oxidative addition of an aryl halide to a palladium(0) species, followed by CO insertion into the palladium-carbon bond, and subsequent reductive elimination to form the final product. scilit.com

The use of formates as CO surrogates is a growing area of interest in organic synthesis. researchgate.netacs.org Formic acid, for instance, has been used as a coupling partner and CO source in the palladium-catalyzed synthesis of carboxylic acids from organic halides. acs.org These methods represent a greener alternative for carbonylation reactions. researchgate.net

The following table summarizes key palladium-catalyzed carbonylation reactions utilizing this compound as a CO source:

ProductReactantsCatalyst SystemReference
ArylacetamidesBenzyl formates, Tertiary aminesPalladium catalyst rsc.org
Benzyl benzoatesAryl bromides, Benzyl formatesPalladium catalyst researchgate.netresearchgate.net
Phenylacetic acidBenzyl alcohol, this compound, Dibenzyl ether, or Benzyl phenylacetatePalladium complexes, Hydrogen iodide scilit.com

This table provides a snapshot of the utility of this compound in facilitating important synthetic transformations through palladium catalysis.

Analytical Method Development for Benzyl Formate Detection and Quantification Research Focused

Chromatographic Techniques (GC, HPLC)

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are fundamental in the separation and quantification of volatile and semi-volatile organic compounds like benzyl (B1604629) formate (B1220265). These methods offer high resolution and sensitivity, making them suitable for trace-level analysis.

Gas Chromatography (GC) is an ideal method for the analysis of thermally stable and volatile compounds such as benzyl formate. In a study focused on the determination of formic acid, it was first converted to this compound before GC analysis. This derivatization allows for the sensitive detection of formic acid using a flame-ionization detector (FID). sielc.com The analysis was performed on an LKhM-8MD chromatograph. sielc.com For direct analysis of this compound and its degradation products, a combination of GC and Mass Spectrometry (GC-MS) has been proven effective. One study on the photochemical degradation of this compound utilized GC-MS to identify several byproducts, including benzaldehyde (B42025), benzyl alcohol, and benzoic acid. aatbio.com The NIST Chemistry WebBook also provides mass spectrum data for this compound obtained through GC, confirming its applicability. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of organic compounds. While specific HPLC methods for this compound are not extensively documented in readily available literature, methods for structurally similar compounds like benzyl acetate (B1210297) and benzyl alcohol can be adapted. For instance, benzyl acetate can be analyzed using a reverse-phase (RP) HPLC method with a C18 column. sielc.com A mobile phase consisting of acetonitrile (B52724) and water is commonly employed. sielc.cominnovareacademics.in For detection, a UV detector set at a wavelength where the benzyl group absorbs, such as around 254 nm, is effective for compounds like benzyl alcohol. innovareacademics.injpionline.org A study on the analysis of impurities in benzyl chloride used a Symmetry C18 column with a mobile phase of acetonitrile and an aqueous eluent, with detection in the 190–202 nm range. oup.com These parameters provide a solid starting point for developing a validated HPLC method for this compound quantification.

Table 1: Exemplary Chromatographic Conditions for this compound and Related Compounds

Technique Compound Column Mobile Phase/Carrier Gas Detector Reference
GCThis compound (from Formic Acid)LKhM-8MD-FID sielc.com
GC-MSThis compound & Degradation Products--MS aatbio.com
HPLCBenzyl AcetateNewcrom R1 (Reverse Phase)Acetonitrile, Water, Phosphoric AcidMS-compatible sielc.com
HPLCBenzyl AlcoholKromasil 100-5 C8pH 2.5 Potassium Dihydrogen Phosphate Buffer, Methanol (B129727)UV (254 nm) jpionline.org
HPLCBenzyl Chloride ImpuritiesSymmetry C18Acetonitrile, Aqueous EluentUV (190-202 nm) oup.com
HPLCBenzaldehydeNovapak C18Acetonitrile, Water (50:50, v/v)UV (254 nm) innovareacademics.in

Spectroscopic Methods for Trace Analysis

Spectroscopic methods are invaluable for the structural elucidation and sensitive detection of compounds at trace levels. For this compound, mass spectrometry and UV-Vis spectroscopy are particularly relevant.

Mass Spectrometry (MS), especially when coupled with GC (GC-MS), is a powerful tool for identifying and quantifying this compound. The electron ionization (EI) mass spectrum of this compound shows characteristic fragmentation patterns. Public databases like PubChem and MassBank provide reference mass spectra for this compound (C8H8O2). innovareacademics.innih.gov The mass spectrum typically shows a molecular ion peak and fragment ions corresponding to the benzyl and formate moieties. A recent study on the photochemical degradation of this compound utilized Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS) and GC-MS to identify various degradation products, showcasing the utility of these techniques in complex mixture analysis. aatbio.com

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Parameter Observation Reference
Mass Spectrometry (EI)Molecular FormulaC8H8O2 nih.gov
Mass Spectrometry (EI)Molecular Weight136.15 g/mol nih.gov
Mass Spectrometry (EI)Key Fragmentation PeaksData available in public databases innovareacademics.innih.gov
UV-Vis SpectroscopyAbsorption RangeExpected in the UV region, similar to other benzyl esters nih.govresearchgate.net
Infrared (IR) SpectroscopyFunctional GroupsCharacteristic ester and aromatic C-H and C=C stretches nih.gov

Development of Novel Detection Probes

The development of novel detection probes offers the potential for rapid, selective, and sensitive analysis of target molecules like this compound, often with colorimetric or fluorescent readouts. While research on probes specifically designed for this compound is limited, progress in sensor technology for esters and related functional groups provides a foundation for future development.

Fluorescent probes are a promising avenue for ester detection. Many such probes are designed to react with esterases, enzymes that catalyze the hydrolysis of esters. nih.gov This reaction can lead to a "turn-on" fluorescence signal. For example, TCF-based fluorescent probes (TCF-OAc and TCF-OBu) have been synthesized and shown to exhibit a significant fluorescence increase and a color change from yellow to purple in the presence of porcine liver esterase. d-nb.infocardiff.ac.ukkent.ac.ukresearchgate.net These probes could potentially be adapted to detect this compound through enzymatic hydrolysis. The design of such probes often involves masking a fluorescent molecule with an ester group; cleavage of this group by an esterase restores the fluorescence.

Colorimetric sensors provide a visual method for detection. A colorimetric sensor array using dopamine-capped copper–silver bimetallic nanoparticles has been developed to discriminate between different alcohols, aldehydes, and esters. rsc.org The underlying mechanism involves the nanozyme-catalyzed reactions of the volatile organic compounds, leading to a color change in pH-sensitive indicators. rsc.org Another approach for formate detection is a colorimetric assay kit based on the enzymatic reaction of formic acid dehydrogenase, which produces a yellow product with an absorption peak at 450 nm. elabscience.com While this is for formic acid, a coupled enzymatic reaction that first hydrolyzes this compound could make this system applicable.

Electrochemical sensors represent another class of detection probes. While specific electrochemical sensors for this compound were not found, sensors for related compounds have been developed. For instance, an enantioselective sensor for L-phenylalanine benzyl ester has been fabricated using a molecularly imprinted polymer on a platinum electrode. researchgate.netmdpi.com This suggests that molecular imprinting technology could be a viable strategy for creating a selective sensor for this compound. Furthermore, electrochemical sensors have been developed for other benzyl-containing compounds and for esters in general, indicating the potential for adapting these technologies for this compound detection. google.comumn.edu

Future Research Directions and Emerging Areas

Exploration of New Synthetic Pathways and Green Chemistry Approaches

The future synthesis of benzyl (B1604629) formate (B1220265) is increasingly geared towards environmentally benign and efficient methodologies, aligning with the principles of green chemistry. Traditional synthesis methods, such as heating formic acid and benzyl alcohol with a catalyst, are being re-evaluated in favor of more sustainable alternatives. chemicalbook.com

Enzymatic Synthesis: A promising green approach is the use of biocatalysis. Research on similar esters, like phenethyl formate and octyl formate, has demonstrated the high efficacy of immobilized lipases, such as Novozym 435, in catalyzing esterification. nih.govmdpi.com This method offers high conversion yields under mild conditions (e.g., 40°C), minimizing energy consumption and the formation of byproducts. nih.govmdpi.com The ability to reuse the immobilized enzyme for multiple cycles further enhances the economic and environmental viability of this pathway. mdpi.com

Alternative Solvents and Solvent-Free Conditions: A significant portion of chemical waste originates from the use of traditional organic solvents. scholaris.cajddhs.com Future research will likely focus on utilizing greener, recyclable solvents like propylene carbonate or conducting reactions under solvent-free conditions. scholaris.caacs.org Solvent-free reactions, often aided by techniques like microwave irradiation, can drastically reduce waste and environmental impact. jddhs.commdpi.com

Energy-Efficient Techniques: Microwave-assisted synthesis represents another key area of exploration. This technique can significantly shorten reaction times and improve yields compared to conventional heating methods. jddhs.comwjpmr.com The application of microwave heating has been successful in related syntheses, suggesting its potential for the efficient, reagent-free production of benzyl formate. mdpi.com

The table below summarizes emerging green chemistry approaches applicable to this compound synthesis.

ApproachKey FeaturesPotential Advantages
Biocatalysis Use of immobilized enzymes (e.g., lipases). nih.govmdpi.comHigh specificity, mild reaction conditions, reusability of catalyst, reduced byproducts. nih.govmdpi.com
Green Solvents Replacement of volatile organic compounds with eco-friendly alternatives (e.g., propylene carbonate). acs.orgReduced toxicity and pollution, potential for solvent recycling. scholaris.caacs.org
Solvent-Free Synthesis Reagents are mixed directly without a solvent medium. scholaris.cajddhs.comSignificant waste reduction, lower environmental impact, improved atom economy. scholaris.cajddhs.com
Microwave-Assisted Synthesis Use of microwave energy to accelerate reactions. mdpi.comFaster reaction rates, higher yields, increased energy efficiency. jddhs.comwjpmr.com
Phase Transfer Catalysis Facilitates reactions between reactants in different phases. scholaris.caAvoids the need for harsh solvents and high temperatures.

In-depth Mechanistic Studies of Biological Activities

While this compound is utilized in food and fragrance applications, a deeper, molecular-level understanding of its biological interactions is an important future research direction. elchemy.comperfumersworld.com Current toxicological reviews have assessed its general safety profile, including data on acute toxicity, skin irritation, and sensitization. nih.gov However, the precise mechanisms underlying these effects are not fully elucidated.

A primary area for investigation is its metabolic fate. It is understood that benzyl derivatives, including esters like this compound, are metabolized in the body. The primary metabolic pathway involves hydrolysis of the ester bond to yield benzyl alcohol and formic acid. inchem.org The benzyl alcohol is subsequently oxidized to benzoic acid, which is then conjugated with glycine and excreted as hippuric acid. inchem.org In-depth studies could focus on the kinetics of this hydrolysis and the specific enzymes involved, providing a more quantitative understanding of its bioavailability and clearance.

Furthermore, exploring the interaction of this compound and its metabolites with cellular targets could reveal novel biological activities. Studies on structurally similar benzyl derivatives have shown a range of effects, from inhibition of enzymes like phosphodiesterase 3B (PDE3B) and acetylcholinesterase to antifungal properties. mdpi.commdpi.com Mechanistic studies, potentially using techniques like spin trapping and kinetic analyses, could clarify the specific molecular interactions and pathways affected by this compound, similar to how the oxidation of benzyl alcohol has been studied in catalytic systems. acs.org

Advanced Computational Modeling for Predictive Research

Computational modeling and bioinformatics are becoming indispensable tools for accelerating chemical research and predicting the properties of molecules. nih.gov These approaches can be leveraged to better understand this compound and to design new derivatives with tailored functionalities.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity and toxicity of this compound and related compounds. For instance, 3D-QSAR analyses, such as Comparative Molecular Field Analysis (CoMFA), have been successfully used to build predictive models for benzyl vinylogous derivatives, correlating their structural features with biological activity. Similar models could be created for this compound to predict its sensory properties (odor and flavor), skin sensitization potential, or other biological effects, thereby guiding the design of safer and more effective alternatives.

Molecular Docking and Simulation: Molecular docking studies can provide insights into how this compound might interact with biological targets like olfactory receptors or metabolic enzymes. This technique has been used to understand how benzyl-containing compounds bind to the active sites of enzymes, revealing key interactions that determine their inhibitory potency. mdpi.com Such simulations could help explain the specific odor profile of this compound or predict its metabolic stability.

Modeling TechniqueApplication for this compound ResearchExpected Outcome
QSAR Predict toxicity, sensory properties, and biological activity. scirp.orgPredictive models to guide the design of new derivatives with improved safety and functionality.
Molecular Docking Simulate binding to olfactory receptors or metabolic enzymes. mdpi.comUnderstanding the molecular basis of its odor and metabolic fate. mdpi.com
Machine Learning (AI) High-throughput virtual screening of related compounds for desired properties. mdpi.comAccelerated discovery of novel esters for specific applications. mdpi.com

Environmental Remediation and Degradation Optimization

The environmental fate of this compound is an area requiring significant further research, as current data on its persistence, degradability, and mobility in soil is limited. hpc-standards.com Safety guidelines emphasize preventing its release into waterways and soil, indicating a need to understand and manage its environmental impact. mubychem.comvigon.com

Biodegradation Pathways: A key research focus should be identifying microorganisms capable of degrading this compound. Studies on the related compound benzyl benzoate (B1203000) have shown that bacteria like Pseudomonas desmolyticum can effectively break it down into less toxic products such as benzaldehyde (B42025) and benzoic acid. researchgate.net Similar research could identify specific microbial strains or enzyme systems that metabolize this compound.

Optimization of Degradation: Once degradation pathways are understood, research can focus on optimizing the process for environmental remediation. This involves studying the influence of environmental factors such as pH, temperature, and the presence of other nutrients on the degradation rate, as has been done for benzyl benzoate. researchgate.net This knowledge could be applied to develop bioremediation strategies for contaminated sites.

Chemical Degradation Studies: In addition to biodegradation, the hydrolytic degradation of the benzyl ester bond is also relevant. Studies on polymers containing benzyl esters show that hydrolysis leads to the release of benzyl alcohol, and the rate is influenced by factors like material composition and physical form. nih.gov Investigating the kinetics and influencing factors of this compound hydrolysis in various environmental conditions (e.g., water, soil) would provide a more complete picture of its environmental persistence.

Investigation of Novel Applications in Niche Chemical Fields

Beyond its established role in the flavor and fragrance industry, this compound's chemical properties make it a candidate for several niche applications. elchemy.comchemimpex.com

Intermediate for Fine Chemicals: this compound serves as a versatile intermediate or building block in organic synthesis. elchemy.com It can be used in the production of more complex molecules for the pharmaceutical and agrochemical industries. chemimpex.com Future research could explore its use in novel synthetic routes, leveraging the reactivity of the formate group or the stability of the benzyl group.

Specialty Solvent: The compound's ability to dissolve a range of substances, including cellulose esters, makes it a useful specialty solvent. chemicalbook.comelchemy.com Further investigation could identify applications in formulations for paints, coatings, or cleaning products where its specific solvency and aromatic properties would be advantageous. elchemy.com

Drug Development and Formulation: There is potential for this compound in drug development, particularly in enhancing the solubility and bioavailability of active pharmaceutical ingredients (APIs). chemimpex.com Its properties as an ester and a solvent could be exploited in novel drug delivery systems or formulation strategies to improve the performance of poorly soluble drugs.

Q & A

Basic Research Questions

Q. What are the optimal laboratory-scale synthesis methods for benzyl formate, and how can purity be validated?

  • Methodology : this compound is synthesized via acid-catalyzed esterification of formic acid and benzyl alcohol. A typical protocol involves refluxing equimolar amounts of formic acid and benz� alcohol with a catalytic amount of sulfuric acid (0.5–1% w/w) at 100–110°C for 4–6 hours . Post-reaction, the crude product is neutralized with sodium bicarbonate, followed by fractional distillation (boiling point: ~195–200°C) to isolate this compound. Purity validation employs gas chromatography (GC) with a flame ionization detector (FID) and comparison to certified reference standards (≥95% purity) .

Q. How can researchers accurately determine the physical properties (e.g., density, refractive index) of this compound?

  • Methodology :

  • Density : Measure using a pycnometer at 25°C, ensuring temperature control within ±0.1°C. Reported density is 1.088 g/mL .
  • Refractive Index : Use an Abbe refractometer calibrated with distilled water. The refractive index (n<sup>20</sup>D) for this compound is approximately 1.499 .
  • Boiling Point : Confirm via distillation under reduced pressure (e.g., 80°C at 20 mmHg) to avoid thermal decomposition .

Q. What analytical techniques are suitable for identifying this compound in complex mixtures?

  • Methodology :

  • GC-MS : Utilize a polar column (e.g., DB-WAX) with a temperature gradient (50°C to 250°C at 10°C/min). The molecular ion peak (m/z 136) and fragmentation patterns (e.g., m/z 91 for the benzyl ion) confirm identity .
  • FT-IR : Key absorption bands include C=O stretch at ~1720 cm<sup>-1</sup> (ester carbonyl) and C-O stretch at ~1200 cm<sup>-1</sup> .
  • <sup>1</sup>H NMR : Peaks at δ 8.05 (s, 1H, formate H), 5.15 (s, 2H, benzyl CH2), and 7.35 (m, 5H, aromatic H) .

Advanced Research Questions

Q. How can the reaction kinetics of this compound synthesis be studied under varying catalytic conditions?

  • Methodology :

  • Design a kinetic study using in situ Fourier-transform infrared (FT-IR) spectroscopy to monitor esterification progress by tracking the carbonyl peak intensity .
  • Compare catalytic efficiency of Brønsted acids (e.g., H2SO4) vs. solid acid catalysts (e.g., Amberlyst-15) by calculating turnover frequencies (TOF) and activation energies via the Arrhenius equation .
  • Address data contradictions (e.g., conflicting TOF values in literature) by standardizing reaction conditions (temperature, solvent, catalyst loading) .

Q. What strategies are effective for analyzing the thermal decomposition pathways of this compound?

  • Methodology :

  • Perform thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) under nitrogen flow (20 mL/min) to identify decomposition products (e.g., benzyl alcohol, CO, formic acid) .
  • Model decomposition kinetics using isoconversional methods (e.g., Friedman analysis) to determine activation energy (Ea) and pre-exponential factor (A) .
  • Cross-validate results with density functional theory (DFT) simulations to predict bond dissociation energies and intermediate stability .

Q. How can this compound’s interactions with biomolecules be investigated for potential biochemical applications?

  • Methodology :

  • Use fluorescence quenching assays to study binding with serum albumin (e.g., BSA) at varying pH (6.0–8.0) and temperatures (25–37°C). Calculate binding constants (Kb) via Stern-Volmer plots .
  • Conduct molecular docking simulations (e.g., AutoDock Vina) to predict binding sites and interaction energies with enzyme targets (e.g., esterases) .
  • Validate computational results with enzymatic hydrolysis experiments, monitoring product formation via HPLC .

Methodological Considerations

  • Data Contradictions : Discrepancies in reported catalytic efficiencies or physical properties may arise from impurities, unoptimized reaction conditions, or instrumental calibration errors. Always cross-reference with high-purity standards and replicate experiments .
  • Experimental Design : For reproducibility, document all parameters (e.g., catalyst type, stirring rate, solvent purity) and adhere to IUPAC guidelines for chemical synthesis and characterization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.